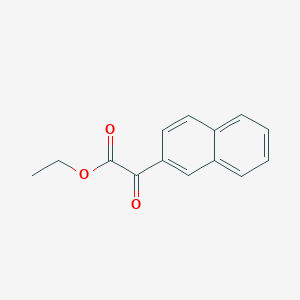

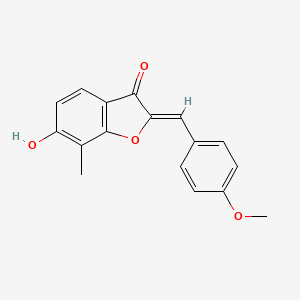

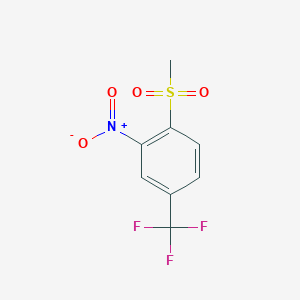

![molecular formula C13H9NO4 B1301204 2-nitro-11H-dibenzo[b,e][1,4]dioxepine CAS No. 102492-62-6](/img/structure/B1301204.png)

2-nitro-11H-dibenzo[b,e][1,4]dioxepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-nitro-11H-dibenzo[b,e][1,4]dioxepine is a useful research compound. Its molecular formula is C13H9NO4 and its molecular weight is 243.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides has been demonstrated, highlighting the method's efficiency in producing these compounds, including variants with the nitro group replaced under the action of O- and S-nucleophiles (Samet et al., 2006). Additionally, recent advances in the synthesis of Dibenzo[b,f][1,4]oxazepine (DBO) derivatives showcase various methods, including cyclocondensation and Ugi four-component reaction followed by intramolecular O-arylation, illustrating the diverse pharmacological activities of DBO derivatives and their growing interest in pharmaceutical research (Zaware & Ohlmeyer, 2015).

Medicinal Chemistry Applications

Compounds containing the dibenzo[b,e]azepine system, such as diastereoisomeric forms of 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, show potential activity in treating various diseases. A developed synthetic route involves acid-catalyzed intramolecular Friedel-Crafts cyclization, indicating their use as precursors in synthesizing analogs of anti-allergenic, antidepressant, and antihistaminic drugs (Quintero et al., 2016).

Chemical Properties and Reactions

Research into the chemical properties and reactions of related compounds, like 11-R-dibenzo[b,e][1,4]diazepin-1-ones, has shown that these compounds can act as effective and selective fluorescent chemosensors for Cd2+ cations, revealing their utility in detecting specific metal ions (Tolpygin et al., 2012). This highlights the broader applicability of such compounds beyond pharmaceuticals into analytical chemistry.

Safety and Hazards

Propiedades

IUPAC Name |

8-nitro-6H-benzo[b][1,4]benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-14(16)10-5-6-11-9(7-10)8-17-12-3-1-2-4-13(12)18-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUILBQMWSCUVNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main focus of the research paper "Synthesis and Acylation of 2-Nitro-11H-dibenzo(b,e)(1,4)dioxepine"?

A1: The research paper focuses on the synthesis and subsequent acylation reactions of 2-nitro-11H-dibenzo[b,e][1,4]dioxepine []. While the abstract does not delve into specific applications, it suggests the study explores the chemical reactivity and potential derivatization of this compound. This information could be valuable for researchers interested in organic synthesis or exploring the potential of this compound as a building block for more complex molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

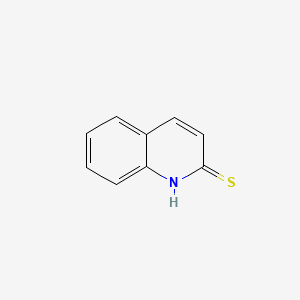

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)